[3-(4-Aminophenoxy)phenyl]methanol
Description
[3-(4-Aminophenoxy)phenyl]methanol is a phenolic derivative featuring a methanol group attached to a phenyl ring, which is further substituted with a 4-aminophenoxy moiety. This compound is of interest due to its bifunctional structure, combining a reactive hydroxyl group (-OH) and an aromatic amine (-NH₂), making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
CAS No. |
192768-39-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[3-(4-aminophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9,14H2 |
InChI Key |
BCBSKIGGRLAABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Aminophenoxy)phenyl]methanol typically involves the reduction of a nitro precursor. One common method is the reduction of [3-(4-Nitrophenoxy)phenyl]methanol using hydrogen gas in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired aminophenoxy compound.
Industrial Production Methods
Industrial production of [3-(4-Aminophenoxy)phenyl]methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reduction reaction is optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
[3-(4-Aminophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The aminophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(4-Aminophenoxy)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of [3-(4-Aminophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
(a) Triazine-Containing Analogues
- [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e): Structure: Incorporates a triazine ring with chlorophenoxy and phenoxy substituents. Synthesis: Prepared via DIBAL-H reduction at -70°C, yielding 32 mg (quantitative) after column chromatography . Key Data: $ ^1H $ NMR (DMSO-d6): δ = 1.31 (s, 9H), 4.28 (d, J = 4.5 Hz, 2H), 10.20 (s, 1H, NH) .
- [3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9f): Structure: Features a tert-butyl group on the triazine ring. Synthesis: Similar DIBAL-H reduction, yielding 33 mg (quantitative) without purification . Physical Properties: m.p. 47–50°C; $ ^{13}C $ NMR (DMSO-d6): δ = 31.2 (C(CH₃)₃), 165.9 (C=O) .
Comparison : The tert-butyl group in 9f enhances steric bulk and thermal stability compared to the chloro-substituted 9e , which may influence solubility and reactivity in downstream applications.
(b) Phenolic and Amino-Substituted Analogues
- 3-(4-Aminophenoxy)phenol: Structure: Lacks the methanol group but retains the 4-aminophenoxy motif. Synthesis: Derived from fluoronitrobenzene and resorcinol via nucleophilic substitution, followed by hydrogenation . Applications: Used to synthesize herbicidal agents and anticancer derivatives .
- (4-Amino-3-methoxyphenyl)methanol: Structure: Methoxy (-OCH₃) replaces the phenoxy group, altering electronic properties. Key Data: CAS 2380-78-1; used in pharmaceutical intermediates .
Comparison: The methanol group in [3-(4-Aminophenoxy)phenyl]methanol increases hydrophilicity compared to 3-(4-Aminophenoxy)phenol, enhancing solubility in polar solvents.
Physical and Chemical Properties
Key Observations :
- Triazine-containing analogues (9e, 9f) exhibit lower solubility in nonpolar solvents due to bulky substituents.
- The methanol group in [3-(4-Aminophenoxy)phenyl]methanol facilitates hydrogen bonding, improving compatibility with polymeric matrices .
Comparison :
- The triazine derivatives (9e, 9f) are prioritized in materials science due to their thermal resistance, whereas [3-(4-Aminophenoxy)phenyl]methanol is more relevant in bioactive compound development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
